Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
Overview
Description
Ethyl 1-benzyl-4-trifluoromethylpyrrolidine-3-carboxylate
Scientific Research Applications
Phosphine-Catalyzed Annulation Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is involved in the phosphine-catalyzed [4 + 2] annulation process. This process is significant for synthesizing highly functionalized tetrahydropyridines, which are crucial in various chemical synthesis applications (Zhu, Lan, & Kwon, 2003).
Facilitating Four-Component Tandem Reactions The compound is utilized in a one-pot, four-component tandem reaction, providing a straightforward method to access new ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates/diethyl 1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1,3-dicarboxylates. This reaction showcases high stereoselectivity and yields, indicating the compound's utility in complex chemical syntheses (Indumathi, Kumar, & Perumal, 2007).
Involvement in Non-Synchronous Reactions The compound is part of a non-synchronous reaction with ethyl 1,2,4-triazine-3-carboxylate and an enamine, leading to an azabicyclo[3.2.1]octane, a result that demonstrates a previously unknown reaction pathway. This highlights its role in exploring new chemical reactions and pathways (MacorJohn, Kuipers, & Lachicotte, 1998).
Synthesis of Pyrrolidine-5,5-trans-lactams It's used in the enantio- and regioselective syntheses of pyrrolidine 5,5-trans-lactams, a critical step in various pharmaceutical and chemical manufacturing processes. The synthesis involves an acyl iminium ion mediated condensation, showcasing the compound's versatility in complex synthesis processes (Andrews et al., 2003).
Mechanism of Action
. Despite extensive searches, specific information about the mechanism of action, biochemical pathways, pharmacokinetics, and effects of this compound is not readily available in the literature. This article aims to provide a comprehensive review of the potential mechanisms of action based on the structural features of the compound and general principles of biochemistry and pharmacology.
Pharmacokinetics
The trifluoromethyl group might slow down its metabolism, potentially leading to a longer half-life .
Properties
IUPAC Name |
ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c1-2-21-14(20)12-9-19(10-13(12)15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIVVBIUXVKZDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(F)(F)F)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593355 | |
Record name | Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913744-78-2 | |
Record name | Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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